molecular formula C10H14N2O2 B13625728 tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate

tert-butyl(2Z)-2-(cyanomethylidene)azetidine-1-carboxylate

Cat. No.: B13625728
M. Wt: 194.23 g/mol
InChI Key: BWSOMVDGCKXJGN-YWEYNIOJSA-N
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Description

tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is an organic compound that features a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a cyanomethylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyanomethylidene group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for scalability and environmental impact. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tert-butyl group, which can affect its steric and electronic properties. These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate include:

  • tert-Butyl azetidine-1-carboxylate
  • tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate analogs with different substituents

Uniqueness

The uniqueness of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate lies in its combination of a tert-butyl group, a cyanomethylidene moiety, and an azetidine ring This combination imparts distinct reactivity and properties that are not commonly found in other compounds

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h4H,5,7H2,1-3H3/b8-4-

InChI Key

BWSOMVDGCKXJGN-YWEYNIOJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N\1CC/C1=C/C#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=CC#N

Origin of Product

United States

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